molecular formula C13H18N4O B2628564 1-Methyl-2-(morpholin-4-ylmethyl)benzimidazole-5-ylamine CAS No. 942359-49-1

1-Methyl-2-(morpholin-4-ylmethyl)benzimidazole-5-ylamine

Numéro de catalogue B2628564
Numéro CAS: 942359-49-1
Poids moléculaire: 246.314
Clé InChI: ANMMEURPEIYFMF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Methyl-2-(morpholin-4-ylmethyl)benzimidazole-5-ylamine, also known as MMPI, is a chemical compound that has been studied extensively for its potential use in scientific research. MMPI is a benzimidazole derivative that has been found to have a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.

Applications De Recherche Scientifique

Antihypertensive Activity

Benzimidazole derivatives, including those with morpholine components, have been synthesized and evaluated for their antihypertensive properties. Studies have shown that these compounds exhibit potent antihypertensive effects, potentially acting as angiotensin II receptor antagonists. This suggests their applicability in the treatment of hypertension, underlining their significance in cardiovascular research (Sharma, Kohli, & Sharma, 2010).

Antioxidant and Anti-inflammatory Activities

Benzimidazole derivatives with morpholine skeletons have been reported to possess significant in vitro antioxidant activities. These activities were assessed through various assays, including Cupric Reducing Antioxidant Capacity (CUPRAC) and Ferric Reducing Antioxidant Power (FRAP), demonstrating their potential in combating oxidative stress. Additionally, some derivatives exhibited substantial anti-inflammatory activity in models like carrageenan-induced rat paw edema, indicating their therapeutic potential in inflammatory diseases (Özil, Parlak, & Baltaş, 2018); (Rathore, Sudhakar, & Ahsan, 2017).

Antimicrobial and Glucosidase Inhibitory Effects

Benzimidazole compounds containing morpholine or related structures have been investigated for their antimicrobial and glucosidase inhibitory effects. Some derivatives have shown promising α-glucosidase inhibitory activity, surpassing standard drugs like acarbose in efficacy. This suggests their potential application in managing diabetes through the inhibition of carbohydrate-digesting enzymes. Moreover, these compounds have exhibited antimicrobial activity, highlighting their possible use in treating infectious diseases (Menteşe, Ülker, & Kahveci, 2015).

Inhibitory Effects on Human Carbonic Anhydrase Isoforms

The inhibition of human carbonic anhydrase isoforms by benzimidazole derivatives, including those with morpholine moieties, has been studied. These compounds showed moderate inhibitory effects on isoforms hCA I and II, which play crucial roles in various physiological processes. This property could be exploited in designing drugs for conditions where the modulation of carbonic anhydrase activity is beneficial (Gul, Yazıcı, Tanc, & Supuran, 2016).

Propriétés

IUPAC Name

1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-16-12-3-2-10(14)8-11(12)15-13(16)9-17-4-6-18-7-5-17/h2-3,8H,4-7,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMMEURPEIYFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-(morpholin-4-ylmethyl)benzimidazole-5-ylamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.